molecular formula C22H25N3O2 B11339909 1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)ethanone

1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)ethanone

Cat. No.: B11339909
M. Wt: 363.5 g/mol
InChI Key: OMMOZTUPBPAOBO-UHFFFAOYSA-N
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Description

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Coupling Reactions: The benzimidazole and piperidine units are coupled using reagents like carbodiimides or other coupling agents.

    Ether Formation: The final step involves the reaction of the intermediate with 4-ethylphenol under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: Used in the design and synthesis of new therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: Investigated for its potential effects on various biological pathways and its interaction with cellular receptors.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzimidazole moiety is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE
  • 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENOXY)ETHAN-1-ONE
  • 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE

Uniqueness

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE is unique due to the presence of the ethyl group on the phenoxy moiety, which may influence its pharmacokinetic properties and biological activity. This subtle structural difference can lead to variations in its interaction with biological targets, potentially offering distinct therapeutic advantages.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)ethanone

InChI

InChI=1S/C22H25N3O2/c1-2-16-9-11-18(12-10-16)27-15-21(26)25-13-5-6-17(14-25)22-23-19-7-3-4-8-20(19)24-22/h3-4,7-12,17H,2,5-6,13-15H2,1H3,(H,23,24)

InChI Key

OMMOZTUPBPAOBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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